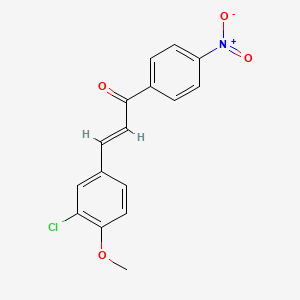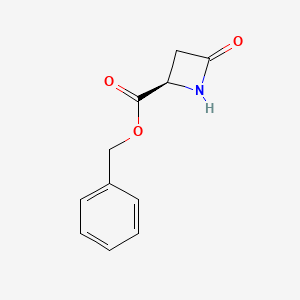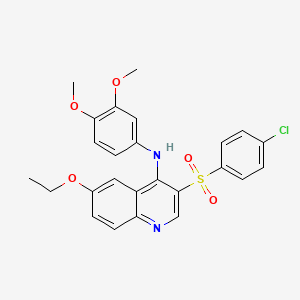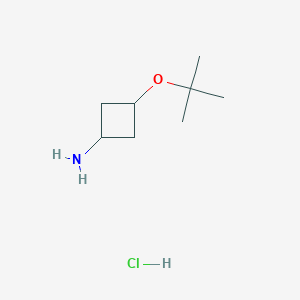
Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact synthesis route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amine group might participate in nucleophilic substitution reactions, while the carboxylate ester could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its molecular structure. These properties can also be measured experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound that falls within the broader category of heterocyclic chemistry, particularly focusing on tetrahydroquinoline derivatives. These compounds are known for their versatile chemical properties, allowing for a wide range of synthetic applications and transformations. For example, the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases a remarkable cyclopropanation process, highlighting the structural complexity and reactivity potential of related quinoline compounds (Szakonyi et al., 2002). These synthetic pathways provide insights into the manipulation of quinoline frameworks for the development of novel compounds with potential applications in various fields of research and industry.
Mechanistic Insights and Novel Reactions
The study of quinoline derivatives also offers valuable mechanistic insights into their chemical behavior. For instance, the reaction of methyl 3-amino-4-cyano-5-methylthiothiophene-2-carboxylate with dimethyl acetylenedicarboxylate reveals complex reaction pathways leading to polyfunctionalized quinolines, demonstrating the capacity for novel ring formations and the introduction of diverse functional groups (Tominaga et al., 1994). These reactions not only expand the scope of synthetic chemistry but also pave the way for the creation of molecules with potential applications in medicinal chemistry and material science.
Applications in Material Science and Medicinal Chemistry
While direct studies on Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate might be limited, the research surrounding related quinoline derivatives highlights their importance in various scientific applications. These compounds are often explored for their potential uses in creating new materials with unique properties or as intermediates in the synthesis of pharmaceuticals. The structural diversity and reactivity of quinoline derivatives make them valuable tools in designing compounds with specific functions, ranging from antibacterial agents to novel organic semiconductors (Miyamoto et al., 1990).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[3-(3-methylbutylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-11(2)6-8-19-15(22)7-9-21-16(23)13-5-4-12(17(24)25-3)10-14(13)20-18(21)26/h4-5,10-11H,6-9H2,1-3H3,(H,19,22)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYZNBUCSZXTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-(isopentylamino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2862573.png)
![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid hydrochloride](/img/structure/B2862575.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)









